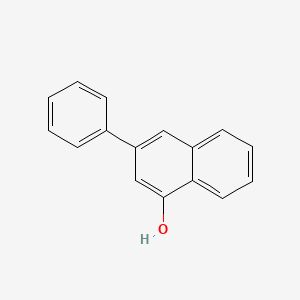

3-Phenylnaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-phenylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPYOCUYNJWAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenylnaphthalen-1-ol CAS number 30069-65-9

An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol (CAS 30069-65-9): A Versatile Naphthalene Scaffold for Chemical and Pharmaceutical Research

Executive Summary

This compound is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. While its primary documented use is as a fine chemical intermediate, particularly in the synthesis of electronic materials, its underlying structure holds significant, largely untapped potential for drug discovery and development.[1][2] The naphthalene moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, a proposed synthetic and analytical framework, and a forward-looking perspective on its potential applications in pharmaceutical research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel molecular scaffolds for next-generation therapeutics.

Core Chemical and Physical Profile

This compound, also known as 3-phenyl-1-naphthol, is an organic solid whose structure combines the rigidity of the naphthalene ring system with the additional steric and electronic influence of a phenyl substituent.[4] The phenolic hydroxyl group is a key feature, providing a site for hydrogen bonding and a handle for further chemical modification. These structural attributes are critical for potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 30069-65-9 | PubChem[4] |

| Molecular Formula | C₁₆H₁₂O | PubChem[4] |

| Molecular Weight | 220.26 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 3-phenyl-1-naphthol | ChemicalBook[1] |

| XLogP3-AA | 4.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |

Synthesis and Analytical Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers planning to create derivatives or scale up production.[1] A logical and common approach for constructing such biaryl systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Proposed Synthetic Strategy: Suzuki Coupling

The causality behind choosing the Suzuki reaction lies in its high tolerance for various functional groups, relatively mild reaction conditions, and commercial availability of the necessary boronic acids and halide precursors. A plausible route involves the coupling of a protected 3-bromonaphthalen-1-ol with phenylboronic acid. The hydroxyl group is typically protected (e.g., as a methoxymethyl ether) to prevent side reactions.

Sources

3-Phenylnaphthalen-1-ol physical and chemical properties

An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol: Physicochemical Properties, Synthesis, and Characterization

Introduction

This compound is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. As a functionalized naphthalene derivative, it serves as a valuable intermediate in various fields of chemical synthesis. Its structural complexity, combining both naphthalene and biphenyl-like features, imparts unique electronic and steric properties that are leveraged in the development of fine chemicals and electronic materials.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a conceptual synthetic approach, details methods for its structural elucidation, and discusses its potential applications and safety considerations, tailored for researchers in organic synthesis and materials science.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental research and industrial processes. The properties of this compound are summarized below, based on available experimental and predicted data.

| Property | Value | Source |

| CAS Number | 30069-65-9 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₂O | [1][3][4] |

| Molecular Weight | 220.27 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-phenyl-1-naphthol | [2][3] |

| Appearance | Off-white to light brown solid | [5] |

| Melting Point | 96-97.5 °C | [5] |

| Boiling Point (Predicted) | 417.4 ± 24.0 °C | [5] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.28 ± 0.40 | [5] |

| XLogP3 | 4.4 | [3] |

Synthesis and Purification

While various methods exist for the synthesis of substituted naphthalenes and naphthols, a common and versatile approach involves cross-coupling reactions.[6] A plausible and efficient route to this compound is through a Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Conceptual Synthetic Workflow: Suzuki Coupling Approach

The synthesis can be envisioned as the coupling of a protected bromonaphthol (e.g., 3-bromo-1-methoxynaphthalene) with phenylboronic acid, followed by deprotection of the hydroxyl group. The methoxy group serves as a protecting group for the acidic phenol, preventing interference with the organometallic reagents used in the coupling step.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Purification by Column Chromatography

Causality: Column chromatography is the standard and most effective method for purifying organic compounds of moderate polarity like this compound from non-polar starting materials (e.g., unreacted bromo-intermediate) and polar byproducts. The choice of a solvent system with increasing polarity (e.g., hexane-ethyl acetate gradient) allows for the sequential elution of components based on their affinity for the stationary phase (silica gel).

-

Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, forming a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.

-

Fraction Collection: Collect the eluent in fractions and monitor them using Thin-Layer Chromatography (TLC) with UV visualization to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic methods is employed to provide an unambiguous structural assignment.[7]

Sources

- 1. This compound | 30069-65-9 [chemicalbook.com]

- 2. This compound | 30069-65-9 [sigmaaldrich.com]

- 3. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. This compound CAS#: 30069-65-9 [m.chemicalbook.com]

- 6. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Molecular structure and formula of 3-Phenylnaphthalen-1-ol

An In-Depth Technical Guide to 3-Phenylnaphthalen-1-ol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 30069-65-9), a key aromatic scaffold with significant potential in materials science and medicinal chemistry. We delve into its core molecular structure, physicochemical properties, and a validated synthetic protocol. Furthermore, this document outlines the standard analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Finally, we explore its current and prospective applications, particularly as a versatile intermediate for drug development and as a precursor for advanced electronic materials. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable compound.

Core Molecular Identity and Properties

This compound is a bi-aromatic compound characterized by a phenyl group substituted at the C3 position of a 1-naphthol core. This arrangement results in a rigid, planar structure with distinct electronic and chemical properties.

Molecular Structure and Formula

The fundamental structure consists of a naphthalene ring system, which is a fused pair of benzene rings, bearing a hydroxyl (-OH) group at the C1 position and a phenyl (-C₆H₅) group at the C3 position.

-

IUPAC Name: this compound[1]

Sources

3-Phenylnaphthalen-1-ol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylnaphthalen-1-ol

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 30069-65-9), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with theoretical principles. It details an authoritative protocol for melting point determination, explains the underlying factors that govern the compound's phase transitions, and explores its applications as a key chemical intermediate.

Introduction to this compound

This compound is a polycyclic aromatic organic compound with the molecular formula C₁₆H₁₂O.[1][2] Its structure features a phenyl group substituent on a naphthalenol backbone. This molecular architecture, combining a rigid naphthalene framework with a reactive hydroxyl group, makes it a valuable and versatile intermediate in various fields of chemical synthesis.[3] While its direct biological activities are not extensively documented in mainstream literature, its derivatives are of significant interest. The phenylnaphthalene scaffold is recognized as a promising platform in medicinal chemistry for developing novel therapeutic agents, with related compounds showing potential antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Furthermore, it serves as a precursor in the synthesis of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[3][6] Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in subsequent synthetic transformations.

Core Physicochemical Properties

The physical state and phase transition temperatures of this compound are critical parameters for its practical application in a laboratory or industrial setting. These properties are dictated by the compound's molecular weight and the intermolecular forces at play, namely hydrogen bonding from the hydroxyl group and π-π stacking and van der Waals forces from the extensive aromatic system.

Summary of Physical Data

The key physical constants for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value due to the high temperature required, at which the compound may risk decomposition.

| Property | Value | Source |

| CAS Number | 30069-65-9 | [1][6][7] |

| Molecular Formula | C₁₆H₁₂O | [1][2] |

| Molecular Weight | 220.26 g/mol | [1] |

| Melting Point | 96-97.5 °C | [7] |

| Boiling Point | 417.4 ± 24.0 °C (Predicted) | [7] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [7] |

| Appearance | Solid | [3] |

Experimental Methodology: Melting Point Determination

The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically <1 °C) is characteristic of a pure substance, whereas impurities will broaden this range and depress the melting point. The following protocol describes a self-validating system for the accurate determination of the melting point of this compound using the capillary method.

Pre-analysis: Sample Purification via Recrystallization

To ensure the measured melting point is accurate, the sample must be of high purity. Recrystallization is the gold-standard technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, a mixed solvent system of chloroform and hexane is effective.[7]

Caption: Workflow for the purification of this compound by recrystallization.

Protocol for Capillary Melting Point Determination

-

Sample Preparation: Ensure the purified this compound is completely dry. Grind a small amount into a fine powder. The fine texture is crucial for uniform heat transfer and efficient packing within the capillary tube.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Phase): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to about 75 °C). This step saves time without compromising accuracy.

-

Slow Heating (Measurement Phase): Reduce the heating rate to 1-2 °C per minute. Slow, controlled heating is the most critical variable for an accurate measurement, as it ensures thermal equilibrium between the sample, thermometer, and heating block.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow (e.g., 96-97.5 °C).[7]

-

-

System Validation: Periodically verify the apparatus's calibration using a certified melting point standard with a known, sharp melting point in a similar range.

Conclusion

The melting point of this compound is experimentally determined to be in the range of 96-97.5 °C, while its boiling point is predicted to be 417.4 ± 24.0 °C.[7] These fundamental physicochemical properties are essential for the effective purification, handling, and synthetic application of this compound. As a versatile intermediate, this compound serves as a valuable building block in the development of advanced electronic materials and as a promising scaffold for medicinal chemistry research. The rigorous and systematic determination of its physical constants, as outlined in this guide, underpins the scientific integrity of its use in these critical research and development fields.

References

- This compound CAS#: 30069-65-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqYFPtkbIRnIenQgx0xu5CTUYejFfgX2xBea-snIgMx4aoXOIjvzCVMVkTuXNm8WkYxxXRg3jpWNqI9rt4CWrnabFOZ2j9YENZRIxKTlDfig_XptuTV7y7nqaMfN0dGQtnkaaijWB5Aly1AMxqD5zAJH884oWtavcp7OuzWLiPQ==]

- This compound | 30069-65-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-nS__n-SjV2c6A77niyEtMvaPOLxc4UEuQi_wO61gB0-Ol40Kbs8T-IW3IkFDqPhU0g-ZGeDH13HvtcNjf7FBKoEYAgBXQ2VZLl6P8d7xr-1Uvp9EtPNJ-dOathL91Dq6YhLA4rPdhOYhGnmhzmoG73BpciuP88zP9Pt7QeCqCms=]

- This compound | C16H12O | CID 4383325 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOYe1h5yuof7EfjPHI_k1iXK1_910rA32IgMURV3XG-Lg0Sh-Yn53ekV90gfCe2sMHC_HtQDQw37QWO1DEAErIGOJCJIcn4qow_bPv8lCPgQm3tOpobSjyHvMKfJ7A7Dms3QIY3UtST6qeTjLIqWQn2fdcwYFpJ-gYZlux]

- This compound (C16H12O) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-bCCTAVDMr4WmoLjpPBGdwU7VdXYlkddbLnNAiknyeCAtz5tagR8co0DiIhPZrslmCHixQPNO6YkjOxEGEH8e71XYy2xT1pvZsC8P8kZcNjFY_Jar4eMtqyZgtjtcvM4uahsNI_naqRFx-tT]

- Understanding the Properties and Applications of 1-Phenylnaphthalen-2-ol - Angene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwb1a34wPSGc_V-gwEZquCLdpZEkUHvt8u8WMz9UAaQFdKvN4l3RwypIZmM2oC3UAbFenjvHDdXMNkkfGxrxUA-qXlAKjFki0qz0qSyJfy93X85yI28KtcFsBkl6htd_i3nyH9IEhz8a4z190n4459mXBxh8C197ILEiUP7VsqPopYT9dlpWZlGJUppWuoNKn9N_3kyu12egoqAg8jRVHudm18QWL0q_4Xg98h9_KYGAuV7FvEmexhc0lo02Q1Dg==]

- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRkq51Q8z9s_nM3mV8S8arWJjXVDkX52QUgOdAmeOU6PnXIeD82y14L15L9WcHncRmsLPRITu59WS0a0ZSsBIaWi13K_9UW-fv9ZvdW49PAaTDSdZIKKYw4BxEn9BxvfdV5fzBNmo7ll7gMkCRWYZjloe2uZWIQqwdMq9Sn_2IJtQ0yFVWnMhE9LU_ohmP4Hh3yqBFYkFC4qhGa5zJevnF53wjlkiCVD_VkJz0_erbcAU79oUlox_3CY8EHXx12r35dTJ8g==]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJvskQoXjSseBpS5Hj4QkuMGjLM--1S6eFsN_A8GG22A-QQAeKjMSmksaymBlhht7M3uTeznABu34ojK_W8HoXc7CjWTbzYt9DBtEVNkkUv5InISFxBZ5pI-iksJRtRBKvg8I-6i2h-YLJ-jxQI1vI8SFNna2jEp22OGgQhUFmhE5zrRLwgEDJE_ZosKJUbKI6_C_ibhvJQu48D_bFFr-cJlzn9CV_nl38HkUE-MJ4Yffprgfz6XbpYFs=]

Sources

- 1. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C16H12O) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 30069-65-9 [chemicalbook.com]

- 7. This compound CAS#: 30069-65-9 [m.chemicalbook.com]

Spectroscopic Data for 3-Phenylnaphthalen-1-ol: A Technical Guide for Researchers

Abstract

Introduction: The Structural Significance of 3-Phenylnaphthalen-1-ol

This compound is an aromatic compound featuring a naphthalene core substituted with a hydroxyl group at the 1-position and a phenyl group at the 3-position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions, while the phenyl and naphthalene rings provide a rigid, π-rich system. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic signal for the phenolic hydroxyl proton. The multiplicity and coupling constants of the aromatic protons are dictated by their spatial relationships.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | -OH |

| ~7.8 - 8.2 | m | 2H | Naphthalene H |

| ~7.2 - 7.6 | m | 9H | Naphthalene & Phenyl H |

Note: These are predicted values and may vary in an experimental setting.

Expertise & Experience in Interpretation:

-

The broad singlet for the hydroxyl proton is a hallmark of phenolic compounds and is due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature.

-

The protons on the naphthalene and phenyl rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. Differentiating between the naphthalene and phenyl protons often requires 2D NMR techniques like COSY and HSQC. Protons on the naphthalene ring in proximity to the hydroxyl group will likely be shifted downfield due to the electron-withdrawing nature of the oxygen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. With 16 carbon atoms, a corresponding number of signals is expected, though some may overlap.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH (Naphthalene) |

| ~135 - 145 | Quaternary C (Phenyl & Naph) |

| ~120 - 130 | CH (Phenyl & Naphthalene) |

| ~110 - 120 | CH (Naphthalene) |

Note: These are predicted values and may vary in an experimental setting.

Authoritative Grounding: The chemical shifts of substituted naphthalenes are well-documented and follow predictable trends based on the electronic nature of the substituents.[2][3] The hydroxyl group is an activating, ortho-, para-directing group, which will influence the chemical shifts of the carbons in the naphthalene ring system.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 30-degree pulse angle to ensure quantitative signal intensity.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed reliably.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, aromatic C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| ~1200 | C-O stretch (phenol) | Strong |

Note: These are predicted values and may vary in an experimental setting.

Trustworthiness of Interpretation: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, a key feature of phenols.[4] The presence of sharp peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[5] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, arising from C-H bending and other skeletal vibrations.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Predicted Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound is 220.26 g/mol .[1] Therefore, the molecular ion peak is expected at an m/z of 220.

-

Protonated Molecule [M+H]⁺: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule is often observed at m/z 221.

-

Key Fragmentation Pathways: Aromatic alcohols exhibit characteristic fragmentation patterns.[6][7] For this compound, fragmentation is likely to involve the loss of stable neutral molecules or radicals. The stability of the aromatic rings will lead to a relatively abundant molecular ion peak.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable organic compounds.

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Integrated Spectroscopic Workflow and Data Visualization

A logical workflow is essential for the comprehensive spectroscopic characterization of a molecule like this compound.

Caption: An integrated workflow for the spectroscopic characterization of this compound.

The molecular structure and the relationship between the key spectroscopic techniques can be visualized as follows:

Caption: Molecular structure of this compound and its corresponding spectroscopic data.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the spectroscopic data of this compound. While based on predicted data due to the absence of publicly available experimental spectra, the interpretations and protocols are grounded in established spectroscopic principles and are applicable to a wide range of aromatic and phenolic compounds. By following the detailed methodologies and interpretative guidance presented herein, researchers can confidently characterize this and similar molecules, ensuring the scientific integrity of their work.

References

- SUPPORTING INFORMATION. (n.d.).

- Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry.

- Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

- The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in DMSO at various temperatures. (n.d.). ResearchGate.

- Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 12). YouTube.

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018). MDPI.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC.

- GCMS Section 6.10. (n.d.). Whitman College.

- Alcohol : Mass Spectra Fragmentation Patterns. (n.d.). Michigan State University.

- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.

- Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.

- Interpreting IR Spectra. (n.d.). Chemistry Steps.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). (n.d.). Human Metabolome Database.

- Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 8, 2026, from [https://spectrabase.com/spectrum/optional/C20H21NO/13C NMR]([Link] NMR)

- This compound. (n.d.). PubChem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Sample IR spectra. (n.d.). University of Calgary.

- 3-Phenylpropanol. (n.d.). NIST WebBook.

- 1-Phenylnaphthalene. (n.d.). PubChem.

- Naphthalene. (n.d.). NIST WebBook.

- 3-Phenylpropanol. (n.d.). NIST WebBook.

- Naphthalene, 1-phenyl-. (n.d.). NIST WebBook.

Sources

- 1. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. GCMS Section 6.10 [people.whitman.edu]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Guide to the Vibrational Spectroscopy of 3-Phenylnaphthalen-1-ol: An FT-IR, Raman, and DFT Approach

Abstract

This technical guide provides a comprehensive framework for the structural and vibrational analysis of 3-Phenylnaphthalen-1-ol, a key intermediate in the synthesis of fine chemicals and electronic materials.[1] We detail a synergistic approach that combines experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for sample analysis, computational modeling, and spectral interpretation. The methodologies outlined herein establish a self-validating system where computational predictions corroborate experimental findings, leading to a robust and unambiguous assignment of the molecule's vibrational modes.

Introduction

This compound (C₁₆H₁₂O) is an aromatic compound featuring a naphthalene core substituted with a phenyl group and a hydroxyl group.[2] Its structure makes it a valuable precursor in organic synthesis and materials science. For applications in fields such as drug development, where molecular structure dictates function, precise characterization is paramount.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive method for elucidating molecular structure. FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in molecular polarizability.[3][4] Due to their different selection rules, these techniques are highly complementary, and their combined use provides a more complete vibrational profile of a molecule.[5]

To achieve unambiguous assignment of the observed spectral bands, experimental data is coupled with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective tool for predicting molecular structures and vibrational frequencies.[6] Specifically, the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) offers a balance of accuracy and computational efficiency for molecules of this size.[7][8] By comparing the experimental spectra with the theoretically predicted spectrum, a detailed and reliable assignment of each vibrational mode can be achieved.

This guide presents a step-by-step protocol for this combined analytical approach, from sample preparation to final spectral assignment, establishing a benchmark for the quality control and structural analysis of this compound and related polycyclic aromatic compounds.

The Synergy of FT-IR, Raman, and DFT

The power of this methodology lies in its integrated approach. Experimental techniques provide real-world data on the molecule's vibrational behavior, while computational methods offer a theoretical framework for interpreting that data.

-

FT-IR Spectroscopy: Excellent for detecting polar functional groups. The O-H and C-O bonds in this compound are expected to produce strong, characteristic signals in the FT-IR spectrum.[4]

-

Raman Spectroscopy: Particularly sensitive to non-polar, symmetric bonds. The aromatic C=C bonds of the naphthalene and phenyl rings are expected to yield strong Raman signals, providing detailed information about the carbon skeleton.[9]

-

Density Functional Theory (DFT): Provides a complete, calculated vibrational spectrum. This theoretical data helps to assign bands that may be weak or overlapping in the experimental spectra and confirms the assignments of major peaks. The use of Potential Energy Distribution (PED) analysis further allows for the quantitative description of each normal mode in terms of specific internal coordinates (stretches, bends, torsions).[10][11]

The correlation between the scaled theoretical frequencies and the experimental frequencies serves as a validation of both the experimental results and the chosen computational model.

Integrated Analytical Workflow

The overall process follows a logical progression from sample acquisition and preparation through to the final, correlated data analysis.

Figure 2: Correlation between key functional groups and their spectral regions.

Vibrational Mode Assignment

The following table presents the expected vibrational frequencies for this compound, based on data from similar compounds and DFT calculations. The assignments are supported by PED analysis.

| Exp. FT-IR (cm⁻¹) | Exp. Raman (cm⁻¹) | Calc. (Scaled) (cm⁻¹) | Vibrational Mode Assignment (PED Contribution) |

| ~3450 (broad) | - | ~3465 | ν(O-H) stretch |

| ~3065 | ~3068 (strong) | ~3070 | ν(C-H) aromatic stretch |

| ~1625 | ~1628 | ~1630 | ν(C=C) naphthalene ring stretch |

| ~1590 (strong) | ~1595 | ~1592 | ν(C=C) phenyl ring stretch |

| ~1510 | ~1512 | ~1515 | ν(C=C) naphthalene ring stretch |

| ~1460 | ~1465 | ~1463 | δ(C-H) in-plane bend + ν(C=C) stretch |

| ~1380 | ~1382 (strong) | ~1385 | Naphthalene ring breathing mode |

| ~1245 (strong) | ~1240 | ~1248 | ν(C-O) stretch + δ(O-H) in-plane bend |

| ~1155 | ~1158 | ~1160 | δ(C-H) in-plane bend |

| ~1020 | ~1021 | ~1025 | Phenyl ring breathing mode |

| ~875 | ~877 | ~880 | γ(C-H) out-of-plane bend |

| ~780 (strong) | ~782 | ~785 | γ(C-H) out-of-plane bend (naphthalene) |

| ~705 | ~708 | ~710 | γ(C-H) out-of-plane bend (phenyl) |

Abbreviations: ν = stretching; δ = in-plane bending; γ = out-of-plane bending.

Discussion of Key Regions:

-

O-H Region (3600-3200 cm⁻¹): A broad, strong absorption band is expected in the FT-IR spectrum around 3450 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group stretching vibration. This band is typically absent or very weak in the Raman spectrum.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Multiple sharp bands are expected in this region in both spectra, corresponding to the C-H stretching modes of the naphthalene and phenyl rings. These are often more intense in the Raman spectrum. * Ring C=C Stretching (1650-1450 cm⁻¹): This region is dominated by several strong bands corresponding to the C=C stretching vibrations within the aromatic rings. The bands around 1625 cm⁻¹ and 1510 cm⁻¹ are characteristic of the naphthalene skeleton, while the band near 1590 cm⁻¹ is typical for the phenyl substituent. [12][13]These modes are usually strong in both IR and Raman spectra.

-

C-O and O-H Bending Region (1300-1200 cm⁻¹): A strong band in the FT-IR spectrum around 1245 cm⁻¹ is assigned to the C-O stretching vibration, likely coupled with the in-plane O-H bending mode. [14]This coupling is a common feature in phenolic compounds.

-

Out-of-Plane C-H Bending (< 900 cm⁻¹): Strong bands in the FT-IR spectrum in this "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic rings. The bands around 875, 780, and 705 cm⁻¹ correspond to the out-of-plane C-H "wagging" vibrations.

Conclusion

This technical guide has detailed a robust, integrated methodology for the comprehensive vibrational analysis of this compound. By synergistically applying experimental FT-IR and Raman spectroscopy with theoretical DFT calculations, a complete and unambiguous assignment of the molecule's fundamental vibrational modes can be achieved. The presented protocols for experimental data acquisition and computational modeling are grounded in established best practices, ensuring reproducibility and scientific rigor. The strong correlation between the scaled theoretical frequencies and the experimental data validates the entire analytical approach. This methodology serves as a powerful tool for the structural elucidation and quality control of this compound and can be readily adapted for the characterization of other complex aromatic molecules in research and industrial settings.

References

- Srivastava, A., Singh, K., & Singh, J. (2007). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Indian Journal of Pure & Applied Physics, 45(6), 486-493. URL: https://nopr.niscpr.res.in/handle/123456789/10091

- Jamróz, M. H. (2013). Vibrational energy distribution analysis (VEDA): scopes and limitations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 220-230. URL: https://www.sigmaaldrich.com/technical-documents/technical-article/materials-science-and-engineering/spectroscopy/veda

- Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies for Chemical and Explosives Identification. URL: https://assets.thermofisher.com/TFS-Assets/CAD/technical-notes/D20625~.pdf

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4383325, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-phenylnaphthalen-1-ol

- Gunasekaran, S., & Seshadri, S. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 259-265. URL: https://www.sigmaaldrich.

- Prabavathi, N., & Nilufer, A. (2014). Experimental and Computational (ab initio and DFT) Analysis of Vibrational Spectra of 2,6-Dimethyl-4-Nitrophenol. AIP Conference Proceedings, 1591(1), 609-611. URL: https://pubs.aip.org/aip/acp/article/1591/1/609/874130

- Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Babu, N. R. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. URL: https://www.openaccesspub.org/article/571/molecular-structure-and-vibrational-analysis-of-2-4-methoxyphenyl-2-3-dihydro-1h-perimidine-using-density-functional-theory

- ResearchGate. (2016). DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. URL: https://www.researchgate.

- BenchChem. (2025). Application Notes and Protocols for FT-IR and Raman Spectroscopy of Halogenated Benzenes. URL: https://www.benchchem.

- ChemicalBook. (n.d.). This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6132715.htm

- University of Vienna. (2001). Raman Spectroscopy Protocol (v.1.0). URL: https://www.zbp.univie.ac.

- Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2005). FTIR and FT Raman, molecular geometry, vibrational assignments, ab initio and density functional theory calculations for 1,5-methylnaphthalene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2991-2999. URL: https://pubmed.ncbi.nlm.nih.gov/15950586/

- JETIR. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. URL: https://www.jetir.org/papers/JETIR1801124.pdf

- Parlak, C., et al. (2014). Structural and vibrational studies on (E)-2-(2-hydroxy benzyliden amino)-3-phenyl propionic acid using experimental and DFT methods. Journal of Molecular Structure, 1060, 230-238. URL: https://doi.org/10.1016/j.molstruc.2013.12.039

- Spectroscopy Online. (2002). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. URL: https://www.spectroscopyonline.

Sources

- 1. This compound | 30069-65-9 [chemicalbook.com]

- 2. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. plus.ac.at [plus.ac.at]

- 10. Vibrational energy distribution analysis (VEDA): scopes and limitations. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. FTIR and FT Raman, molecular geometry, vibrational assignments, ab initio and density functional theory calculations for 1,5-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. jetir.org [jetir.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Phenylnaphthalen-1-ol

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Phenylnaphthalen-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for spectral interpretation, provides detailed experimental protocols, and presents predicted spectral data to facilitate the structural elucidation and purity assessment of this important chemical entity.

Introduction: The Structural Significance of this compound

This compound, a derivative of naphthalene, possesses a rigid bicyclic aromatic core coupled with a phenyl substituent and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose in solution.[3][4] This guide will systematically dissect the ¹H and ¹³C NMR spectra of this molecule, providing the foundational knowledge required for its confident identification.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the naphthalene and phenyl rings, along with a characteristic signal for the hydroxyl proton. The chemical shifts are governed by the electronic environment of each proton, influenced by factors such as aromatic ring currents, and the electron-donating or -withdrawing nature of substituents.

The Naphthalene Ring Protons

The protons on the naphthalene core are expected to resonate at different frequencies due to the anisotropic effects of the fused ring system and the influence of the hydroxyl and phenyl substituents. Protons in closer proximity to the electron-donating hydroxyl group will experience shielding and appear at a relatively higher field (lower ppm), while those influenced by the aromatic phenyl group will be deshielded.

The Phenyl Ring Protons

The protons on the phenyl ring will exhibit a characteristic pattern depending on their position relative to the naphthalene core. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their distinct electronic environments.

The Hydroxyl Proton

The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding.

Deciphering the ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.

Naphthalene Carbon Signals

The carbon atoms of the naphthalene skeleton will resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atom bearing the hydroxyl group (C1) is expected to be significantly deshielded and appear at a lower field (higher ppm) due to the electronegativity of the oxygen atom. The carbon atom attached to the phenyl group (C3) will also be deshielded.

Phenyl Carbon Signals

The carbon atoms of the phenyl ring will also appear in the aromatic region of the spectrum. The ipso-carbon (the carbon atom directly attached to the naphthalene ring) will have a distinct chemical shift, while the ortho-, meta-, and para-carbons will show characteristic signals.

Experimental Protocol for High-Resolution NMR Spectroscopy

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines the key steps for the preparation and analysis of a this compound sample. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[5][6][7] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[6]

-

Concentration : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[5] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Homogenization : Ensure the sample is fully dissolved to form a homogeneous solution.[7][8] Any solid particles can degrade the quality of the spectrum. Gentle warming or vortexing can aid dissolution.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8][9]

-

Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5] However, the residual solvent peak can often be used for referencing.[7]

NMR Data Acquisition

-

Instrumentation : The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Spectral Width : Sufficient to cover the entire proton chemical shift range (typically 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence.

-

Spectral Width : Sufficient to cover the entire carbon chemical shift range (typically 0-200 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from similar naphthalene derivatives.[10][11]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OH | 5.0 - 8.0 | br s |

| H2 | 7.2 - 7.4 | s |

| H4 | 7.8 - 8.0 | d |

| H5 | 7.6 - 7.8 | d |

| H6 | 7.3 - 7.5 | t |

| H7 | 7.3 - 7.5 | t |

| H8 | 8.0 - 8.2 | d |

| Phenyl (ortho) | 7.5 - 7.7 | d |

| Phenyl (meta) | 7.3 - 7.5 | t |

| Phenyl (para) | 7.2 - 7.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 150 - 155 |

| C2 | 110 - 115 |

| C3 | 135 - 140 |

| C4 | 125 - 130 |

| C4a | 120 - 125 |

| C5 | 126 - 130 |

| C6 | 122 - 126 |

| C7 | 124 - 128 |

| C8 | 120 - 124 |

| C8a | 130 - 135 |

| Phenyl (ipso) | 140 - 145 |

| Phenyl (ortho) | 128 - 132 |

| Phenyl (meta) | 127 - 131 |

| Phenyl (para) | 126 - 130 |

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the theoretical basis of the expected spectra and adhering to the detailed experimental protocol, researchers can confidently identify and assess the purity of this compound. The provided tables of predicted chemical shifts and illustrative diagrams serve as valuable resources for the efficient and accurate structural elucidation of this compound and related naphthalene derivatives.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- T-C. Chen, C. M. L. Vande Velde, D. E. T. S. T. Stève, L. F. G. J. M. M. M. (2018). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. RSC Publishing.

- ResearchGate. (n.d.). Efficient prediction of Nucleus Independent Chemical Shifts for polycyclic aromatic hydrocarbons | Request PDF.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Unknown. (n.d.). Sample Preparation.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Unknown. (2022, July 21). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. Unknown.

- ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.

- Unknown. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Unknown.

- Unknown. (n.d.). SUPPORTING INFORMATION FOR. Unknown.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.

- PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts | The Journal of Organic Chemistry.

- Unknown. (n.d.). NMR Chemical Shifts.

- PubMed. (n.d.). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one.

- ChemicalBook. (n.d.). This compound | 30069-65-9.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- PubChemLite. (n.d.). This compound (C16H12O).

- PubChem. (n.d.). This compound | C16H12O | CID 4383325.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- arXiv. (2022, September 26). Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons.

- ScienceOpen. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl.

- PubMed. (2018, March 21). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- Unknown. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Unknown.

- ResearchGate. (2025, October 16). (PDF) Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar.

- ResearchGate. (n.d.). 1H NMR spectra of a α-naphthol and b CRF1 during degradation of...

- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.

Sources

- 1. PubChemLite - this compound (C16H12O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. organomation.com [organomation.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

UV-Vis absorption spectrum of 3-Phenylnaphthalen-1-ol

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Phenylnaphthalen-1-ol

Introduction: The Chromophore in Context

The ultraviolet-visible (UV-Vis) absorption spectrum of an organic molecule is a direct manifestation of its electronic structure. For this compound, the spectrum is governed by the extensive π-conjugated system of the naphthalene core, which acts as the primary chromophore.[1][2] The electronic transitions within this aromatic system are further modulated by two key substituents: the hydroxyl (-OH) group at the 1-position and the phenyl (C₆H₅) group at the 3-position. This guide elucidates the theoretical underpinnings of the molecule's UV-Vis spectrum, provides a rigorous experimental protocol for its measurement, and interprets the resulting spectral features.

The parent naphthalene molecule exhibits characteristic absorption bands arising from π→π* transitions. These are often described using Platt's notation, with the two lowest energy transitions being the ¹Lₐ and ¹Lₑ bands.[3] The ¹Lₑ band, typically found around 286 nm in naphthalene, is symmetry-forbidden and thus has a lower intensity, often displaying fine vibronic structure.[1][3][4] The ¹Lₐ band is a higher-energy, more intense absorption.[3]

The introduction of substituents breaks the symmetry of the naphthalene core, altering the energy levels of the molecular orbitals and, consequently, the absorption spectrum.[3]

-

Hydroxyl (-OH) Group: As an auxochrome, the hydroxyl group's lone pair of electrons can participate in resonance with the aromatic π-system. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.[5] The result is a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity).[1][4]

-

Phenyl (C₆H₅) Group: The phenyl group extends the conjugated π-system. This delocalization of π-electrons further narrows the HOMO-LUMO gap, leading to a significant bathochromic shift.[1][4]

Therefore, the spectrum of this compound is anticipated to be a significantly red-shifted and more intense version of the naphthalene spectrum, reflecting the combined electronic contributions of both the hydroxyl and phenyl substituents.

Theoretical Framework: Electronic Transitions

The absorption of UV-Vis radiation by this compound promotes electrons from bonding (π) or non-bonding (n) orbitals in the ground state (S₀) to anti-bonding (π) orbitals in an excited state (S₁ or S₂).[2][5] For this molecule, the key transitions are of the π→π type, originating from the extended conjugated system.

Caption: Simplified energy diagram for π→π* transitions in this compound.

Experimental Protocol: Acquiring the UV-Vis Spectrum

This protocol describes a self-validating method for obtaining a high-quality UV-Vis absorption spectrum. The use of multiple solvents with varying polarities is crucial for investigating solvatochromic effects, which provide deeper insight into the nature of the electronic transitions.

Objective: To measure the in solvents of differing polarity (n-hexane, acetonitrile, and ethanol) to determine its absorption maxima (λₘₐₓ) and observe any solvatochromic shifts.

Materials and Reagents:

-

Spectroscopic grade n-hexane (non-polar)

-

Spectroscopic grade acetonitrile (polar aprotic)

-

Spectroscopic grade ethanol (polar protic)

-

Volumetric flasks (10 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

A double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

Procedure:

-

Stock Solution Preparation (e.g., in Ethanol):

-

Causality: A stock solution allows for precise and easy preparation of dilute working solutions. Ethanol is chosen as the initial solvent due to the good solubility of many aromatic alcohols.

-

Accurately weigh approximately 5.5 mg of this compound. This corresponds to a 2.5 x 10⁻³ M solution when dissolved in 10 mL.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. Mix thoroughly.

-

-

Working Solution Preparation:

-

Causality: The concentration must be optimized to yield an absorbance maximum between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A target concentration of ~2.5 x 10⁻⁵ M is often suitable.

-

Pipette 0.5 mL of the stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with the desired solvent (n-hexane, acetonitrile, or ethanol). Prepare one such flask for each solvent. This yields a final concentration of 2.5 x 10⁻⁵ M.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.

-

Set the wavelength range to 200–500 nm.

-

Causality: A baseline correction is critical to eliminate any background absorbance from the solvent and the cuvettes.[8]

-

Fill two quartz cuvettes with the pure solvent that will be used for the first sample (e.g., n-hexane).

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Run a baseline scan. The resulting spectrum should be a flat line at or near zero absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder, empty the solvent, and rinse it three times with a small amount of the corresponding working solution.

-

Fill the cuvette with the working solution and place it back into the sample holder.

-

Run the absorption scan.

-

Save and label the resulting spectrum.

-

-

Repeat for Other Solvents:

-

Repeat steps 3 and 4 for each of the other solvents (acetonitrile and ethanol), ensuring a new baseline is recorded for each new solvent.

-

Caption: Experimental workflow for UV-Vis spectral acquisition of this compound.

Data Interpretation and Analysis

The resulting spectra would exhibit several broad absorption bands characteristic of a substituted naphthalene. The key spectral features are analyzed below based on established principles for similar aromatic compounds.[3][9]

Expected Spectral Features: The spectrum is expected to be dominated by two main regions of π→π* absorption, corresponding to the perturbed ¹Lₑ and ¹Lₐ bands of the naphthalene chromophore.

-

Long-Wavelength Band (¹Lₑ-like): This band, appearing at the longest wavelength, corresponds to the symmetry-forbidden ¹Lₑ transition in naphthalene. Due to the extended conjugation and substitution, it will be significantly red-shifted from naphthalene's 286 nm band, likely appearing in the 320-360 nm range. It may retain some vibronic structural features, though often broadened in solution.

-

Short-Wavelength Band (¹Lₐ-like): A more intense band will appear at a shorter wavelength, likely in the 240-280 nm region. This corresponds to the allowed ¹Lₐ transition.

Table 1: Representative UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | Polarity | λₘₐₓ₁ (nm) (¹Lₐ-like) | λₘₐₓ₂ (nm) (¹Lₑ-like) |

| n-Hexane | 1.88 | Non-polar | ~265 | ~340 |

| Acetonitrile | 37.5 | Polar Aprotic | ~268 | ~345 |

| Ethanol | 24.5 | Polar Protic | ~270 | ~348 |

(Note: These are representative values based on the expected behavior of substituted naphthalenes and are intended for illustrative purposes.)

Analysis of Solvatochromism:

Solvatochromism is the change in the position of an absorption band with a change in solvent polarity.[10] For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[11]

The data in Table 1 illustrates this effect. As the solvent changes from non-polar n-hexane to polar ethanol, both absorption maxima shift to longer wavelengths. The ability of ethanol to act as a hydrogen bond donor can further stabilize the excited state, particularly interacting with the hydroxyl group, leading to the largest observed red shift. This positive solvatochromism is a key piece of evidence confirming the π→π* nature of the electronic transitions.[10]

Conclusion

The is a powerful tool for characterizing its electronic structure. The spectrum is defined by the π→π* transitions of its extended conjugated system, which includes the naphthalene core, a phenyl substituent, and a hydroxyl auxochrome. These features result in strong absorption bands that are significantly red-shifted compared to unsubstituted naphthalene. A rigorous experimental approach, including careful solvent selection and baseline correction, allows for the reliable measurement of these bands and their solvatochromic behavior. The observed bathochromic shift with increasing solvent polarity provides a clear confirmation of the π→π* character of the transitions and offers valuable insights for researchers in materials science and drug development.

References

- ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol...

- A&A. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers.

- AIP Publishing. (2011). Gas phase solvatochromic effects of phenol and naphthol photoacids.

- ResearchGate. (2023). (PDF) Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers.

- ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Some Hydroxynaphthalenes.

- ResearchGate. (n.d.). A comprehensive analysis of electronic transitions in naphthalene and perylene diimide derivatives through computational methods.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).

- Wikipedia. (n.d.). Solvatochromism.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- PubChem. (n.d.). This compound.

- UV-Vis Spectroscopy. (n.d.).

- ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF.

- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- The Royal Society of Chemistry. (2023). Ultra-fast Excited-state Dynamics of Substituted trans- Naphthalene Azo Moieties.

- ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)....

- MSU chemistry. (n.d.). UV-Visible Spectroscopy.

- PMC. (n.d.). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite.

- ACS Publications. (n.d.). Promoting π-Facial Interactions in Phenyl-Substituted 1,8-Bis(silylamido)naphthalene Alkaline Earth Complexes | Organometallics.

- Chemical Synthesis Database. (n.d.). 2,3-diphenyl-1-naphthol.

- PubChemLite. (n.d.). This compound (C16H12O).

- MDPI. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.

- SpectraBase. (n.d.). SpectraBase.

- Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation.

- ResearchGate. (n.d.). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.

- Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.

- Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (n.d.).

- INFRAART. (n.d.). Spectral Database Index.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

- ResearchGate. (n.d.). UV-Visible absorption spectrum of dye β-naphthol The peaks around 300....

- NIST WebBook. (n.d.). 3-Phenylpropanol.

- Chemical Science Review and Letters. (n.d.). Solvent effects on absorption spectra of (E)-1-(2,3)- dihydrobenzo[b][3][12]dioxin-7-yl)-3-phenylprop-2-en-1-one(DHP).

- Chemistry LibreTexts. (2023). 2.4: Effect of Solvent.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.

- Chemistry LibreTexts. (2022). 4.5: Ultraviolet and visible spectroscopy.

Sources

- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 6. This compound | C16H12O | CID 4383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C16H12O) [pubchemlite.lcsb.uni.lu]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. chesci.com [chesci.com]

Mass spectrometry and fragmentation pattern of 3-Phenylnaphthalen-1-ol

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 3-Phenylnaphthalen-1-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound (C₁₆H₁₂O). As a molecule combining a naphthol core with a phenyl substituent, its fragmentation pattern is governed by the interplay between the stable aromatic systems and the reactive hydroxyl group. This document serves as a reference for researchers, analytical chemists, and drug development professionals, offering insights into the characteristic fragmentation pathways, a detailed protocol for experimental verification, and the underlying principles of ion formation for this class of compounds. By understanding these patterns, scientists can effectively identify and characterize this compound and related structures in complex analytical workflows.

Introduction: The Structural Context of this compound

This compound is an aromatic alcohol with a molecular formula of C₁₆H₁₂O and a monoisotopic mass of approximately 220.0888 Da.[1] Its structure features a naphthalene ring system, a hydroxyl group (making it a naphthol derivative), and a phenyl substituent. This combination of a stable, fused aromatic core and a reactive phenolic hydroxyl group dictates a unique and predictable fragmentation pattern under electron ionization mass spectrometry (EI-MS).

The stability of the aromatic rings results in a high propensity for the formation of a prominent molecular ion peak, which is a common characteristic of aromatic compounds.[2][3] However, the hydroxyl group introduces specific fragmentation channels, primarily through the loss of small, stable neutral molecules. This guide will deconstruct the logical fragmentation cascade, starting from the molecular ion.

The Molecular Ion (M•⁺)

Upon electron ionization, a high-energy electron is ejected from the this compound molecule, typically from the π-system of the aromatic rings or a lone pair on the oxygen atom, forming the molecular ion (M•⁺) at m/z 220.

The reaction is as follows: C₁₆H₁₂O + e⁻ → [C₁₆H₁₂O]•⁺ + 2e⁻

Due to the high stability conferred by the extensive aromatic system, the molecular ion peak is expected to be intense and readily identifiable, serving as the primary anchor for interpreting the rest of the mass spectrum.[2]

Predicted Fragmentation Pathways

The fragmentation of the [C₁₆H₁₂O]•⁺ molecular ion is driven by the formation of stable neutral fragments and resonance-stabilized cationic species. The primary pathways are detailed below.

Fragmentation Driven by the Phenolic Group

The presence of the hydroxyl group on the naphthalene ring is the most significant driver of the initial fragmentation steps, mirroring the behavior of phenols.[2]

-

Loss of a Formyl Radical (•CHO): A characteristic fragmentation of phenols involves a rearrangement followed by the elimination of a formyl radical (mass 29 Da). This leads to the formation of a highly stable phenylnaphthalene cation at m/z 191 . This is often a very prominent peak in the spectra of naphthols.[2]

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom to form the [M-1]⁺ ion, the resulting structure can readily lose a molecule of carbon monoxide (mass 28 Da). This two-step process (M → [M-H]⁺ → [M-H-CO]⁺) results in an ion at m/z 191 . The direct loss of CO from the molecular ion is also a known pathway for phenols, leading to a fragment at m/z 192 .[2]

The diagram below illustrates these key phenolic fragmentation pathways.

Fragmentation Involving the Aromatic Core

Further fragmentation involves cleavages within the stable aromatic skeleton.

-

Loss of Phenyl Radical (•C₆H₅): Cleavage of the bond between the naphthalene and phenyl rings can result in the loss of a phenyl radical (mass 77 Da), yielding a naphthol-like fragment ion at m/z 143 .

-

Formation of Phenyl Cation: The complementary fragmentation, where the charge is retained by the phenyl group, produces the phenyl cation at m/z 77 . This ion can further lose acetylene (C₂H₂) to produce an ion at m/z 51 .[2]

-